APDye 568 Alkyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

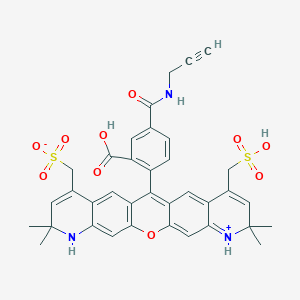

APDye 568 Alkyne: is a bright, orange-fluorescent alkyne-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively . This compound is routinely used for imaging azide-containing biomolecules via click chemistry reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of alkynes typically involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia (NaNH₂/NH₃) .

Industrial Production Methods: Industrial production of APDye 568 Alkyne involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous purification steps such as chromatography to achieve a purity of ≥95% .

Análisis De Reacciones Químicas

Types of Reactions: APDye 568 Alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the alkyne and azide groups.

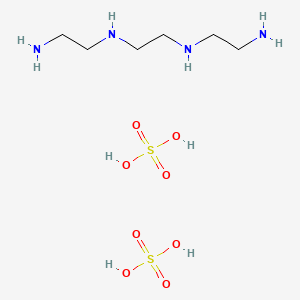

Common Reagents and Conditions:

Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing biomolecules.

Conditions: The reaction is typically carried out in aqueous solvents like water or DMSO at room temperature.

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate, which is highly stable and suitable for imaging applications .

Aplicaciones Científicas De Investigación

Chemistry: APDye 568 Alkyne is used in various chemical labeling and detection techniques, including fluorescence microscopy and flow cytometry .

Biology: In biological research, it is employed for labeling and imaging biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization of cellular processes and structures .

Medicine: In medical research, this compound is used for tracking drug delivery, studying disease mechanisms, and developing diagnostic assays .

Industry: Industrially, it is utilized in the development of fluorescent probes and sensors for environmental monitoring and quality control .

Mecanismo De Acción

Mechanism: APDye 568 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group reacts with azide groups to form a stable triazole linkage .

Molecular Targets and Pathways: The primary molecular targets are azide-containing biomolecules. The reaction pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole product .

Comparación Con Compuestos Similares

Alexa Fluor 568: Similar spectral properties and applications.

CF 568: Another spectrally similar dye with comparable uses.

AF568 Azide: Used for similar click chemistry applications.

Uniqueness: APDye 568 Alkyne stands out due to its high purity (≥95%) and stability, making it highly reliable for various scientific applications .

Propiedades

Fórmula molecular |

C36H33N3O10S2 |

|---|---|

Peso molecular |

731.8 g/mol |

Nombre IUPAC |

[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C36H33N3O10S2/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |

Clave InChI |

WRNRQJLDEGQQLC-UHFFFAOYSA-N |

SMILES canónico |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)

![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)

![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)

![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)

![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)